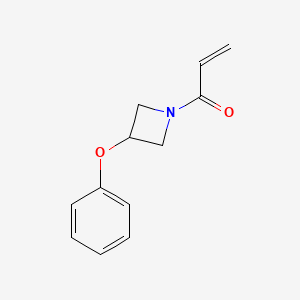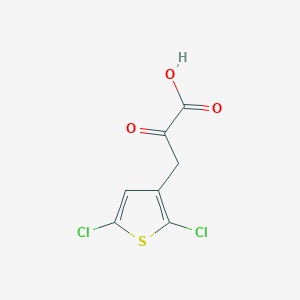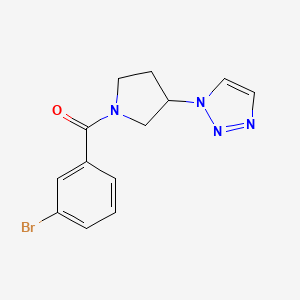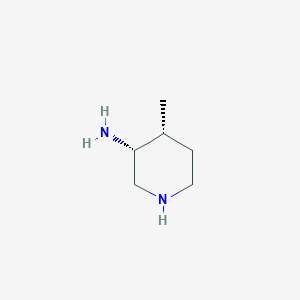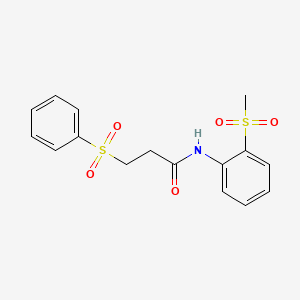![molecular formula C18H15N5O B2551675 N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-pyridin-3-ylacetamide CAS No. 1385461-92-6](/img/structure/B2551675.png)
N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-pyridin-3-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-pyridin-3-ylacetamide, also known as CPPMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPPMA belongs to the class of pyrazole derivatives and has been found to possess a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis of New Heterocyclic Compounds
N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-pyridin-3-ylacetamide serves as a key intermediate in the synthesis of a variety of heterocyclic compounds. Research demonstrates its utility in creating new pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives incorporating 4-pyridyl moiety. These processes involve reactions with hydrazonoyl chlorides, benzylidenemalononitriles, and phenylisothiocyanate, leading to the formation of aminopyrazoles, bipyridines, 1,2,4-thiadiazoles, and 1,3-thiazoles, showcasing the compound's versatility in heterocyclic chemistry (Dawood, Alsenoussi, & Ibrahim, 2011).
Antimicrobial Activity
Another research direction explores the antimicrobial properties of heterocycles derived from this compound. Compounds synthesized using this molecule have been evaluated for their efficacy against various microbial agents, highlighting the potential for developing new antimicrobial agents. This research underscores the importance of structural variation in the development of compounds with potential therapeutic applications (Bondock, Rabie, Etman, & Fadda, 2008).
Facilitating Novel Organic Syntheses
The compound is also instrumental in facilitating novel organic syntheses, including the creation of 2-pyridone, pyrazolo[3,4-d]-1,2,3-triazine, and pyrazolo[3,4-d]- and [1,5-a]-pyrimidine derivatives. These syntheses involve reactions with hydrazonoyl chlorides and DMF-DMA, leading to a diverse range of organic products. This highlights the compound's role in expanding the toolkit available for organic chemists in the synthesis of complex molecules with potential for further functionalization and application in various fields (Dawood, Farag, & Khedr, 2008).
Insecticidal Applications
Research into the insecticidal properties of derivatives incorporating this compound against the cotton leafworm, Spodoptera littoralis, has shown promising results. The synthesis of new heterocycles incorporating a thiadiazole moiety from this compound and their assessment as insecticidal agents highlight its potential use in agricultural pest management, offering a new approach to controlling pest populations with synthetic organic compounds (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Propiedades
IUPAC Name |
N-[cyano-(1-phenylpyrazol-4-yl)methyl]-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c19-10-17(22-18(24)9-14-5-4-8-20-11-14)15-12-21-23(13-15)16-6-2-1-3-7-16/h1-8,11-13,17H,9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVOAGHMLGNJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(C#N)NC(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-fluoro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2551592.png)
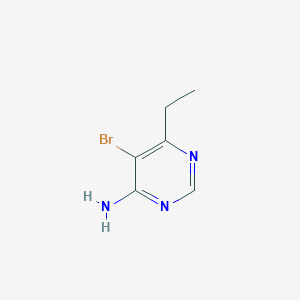
![(6-Methylsulfonylpyridin-3-yl)-[3-(2,2,2-trifluoroethyl)azetidin-1-yl]methanone](/img/structure/B2551595.png)


![4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2551598.png)
![methyl N-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]isoleucinate](/img/structure/B2551601.png)
![9-(4-ethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2551602.png)
![5-ethyl-3-oxo-2-phenyl-N-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2551605.png)
